

An In-depth Technical Guide to 17-Hydroxyventuricidin A (C₄₁H₆₇NO₁₂)

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Compound of Interest

Compound Name: *17-Hydroxyventuricidin A*

Cat. No.: *B12421904*

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Abstract

17-Hydroxyventuricidin A, a macrolide natural product with the molecular formula C₄₁H₆₇NO₁₂, is an intriguing secondary metabolite primarily recognized for its potent and specific inhibition of F-type ATP synthase. While exhibiting modest intrinsic antifungal and antibacterial properties, its principal significance in the field of drug discovery lies in its synergistic activity with aminoglycoside antibiotics, offering a potential strategy to overcome multidrug resistance in pathogenic bacteria. This technical guide provides a comprehensive overview of **17-Hydroxyventuricidin A**, consolidating available data on its physicochemical properties, biological activity, and mechanism of action. Detailed experimental protocols for its isolation, characterization, and biological evaluation are presented, alongside a visual representation of its molecular pathway.

Physicochemical Properties

17-Hydroxyventuricidin A is a complex macrolide produced by certain strains of *Streptomyces*. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C41H67NO12	[1] [2]
Molecular Weight	766.97 g/mol	[1] [2]
CAS Number	113204-43-6	[1] [2]
Appearance	White amorphous powder	[1]

Spectroscopic Data

The structural elucidation of **17-Hydroxyventuricidin A** has been accomplished through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Electrospray Ionization Mass Spectrometry (ESI-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C/APT).[1][2] While a comprehensive public database of its spectral assignments is not readily available, the initial characterization relied on these standard methods.

Biological Activity and Mechanism of Action

Antimicrobial Spectrum

17-Hydroxyventuricidin A demonstrates a degree of antifungal and antibacterial activity against Gram-positive bacteria.[3] However, its standalone efficacy against a broad range of pathogenic microbes is limited. Notably, it has a high Minimum Inhibitory Concentration (MIC) of >256 µg/mL against a panel of ESKAPE pathogens (Enterococcus faecium, *Staphylococcus aureus*, *Klebsiella pneumoniae*, *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and *Enterobacter* species), indicating low intrinsic antibacterial potency against these clinically significant resistant bacteria.[3]

Mechanism of Action: ATP Synthase Inhibition

The primary molecular target of **17-Hydroxyventuricidin A** is the F-type ATP synthase, a crucial enzyme for cellular energy production. Specifically, it binds to the F₀ subunit of the enzyme, which forms the proton channel.[3] This binding event obstructs the flow of protons across the membrane, thereby inhibiting the synthesis of ATP. The resulting depletion of cellular ATP and depolarization of the cell membrane are key consequences of its action.

Synergy with Aminoglycosides

A significant area of interest for researchers is the ability of **17-Hydroxyventuricidin A** to potentiate the activity of aminoglycoside antibiotics against multidrug-resistant bacteria. By disrupting the bacterial membrane potential, it is hypothesized to facilitate the uptake of aminoglycosides, thus restoring their efficacy against resistant strains.

Experimental Protocols

Isolation and Purification of **17-Hydroxyventuricidin A** from *Streptomyces* sp. **US80**

The following protocol is based on the methodology described for the isolation of **17-Hydroxyventuricidin A** from *Streptomyces* sp. strain US80.[\[1\]](#)[\[2\]](#)

- Fermentation: Cultivate *Streptomyces* sp. US80 in a suitable liquid medium under optimal conditions for secondary metabolite production.
- Extraction:
 - Separate the mycelium from the culture broth by filtration.
 - Extract the mycelium with an organic solvent such as methanol or acetone.
 - Extract the filtered supernatant with an immiscible organic solvent like ethyl acetate.
 - Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract.
- Fractionation:
 - Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
 - Monitor the fractions by thin-layer chromatography (TLC) and bioassay to identify those containing the active compound.
- Purification:

- Pool the active fractions and further purify using techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure **17-Hydroxyventuricidin A**.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC of **17-Hydroxyventuricidin A** can be determined using the broth microdilution method according to CLSI guidelines.

- Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., *Candida albicans*, *Staphylococcus aureus*) in a suitable broth medium.
- Serial Dilution: Perform serial twofold dilutions of **17-Hydroxyventuricidin A** in a 96-well microtiter plate containing the appropriate broth.
- Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
- Incubation: Incubate the plates at the optimal temperature and duration for the growth of the test microorganism.
- Determination of MIC: The MIC is the lowest concentration of **17-Hydroxyventuricidin A** that completely inhibits the visible growth of the microorganism.

ATP Synthase Inhibition Assay

The inhibitory effect on ATP synthase can be measured by monitoring the rate of ATP hydrolysis.

- Preparation of Mitochondria or Bacterial Membranes: Isolate mitochondria from a suitable source (e.g., rat liver) or prepare inverted membrane vesicles from bacteria.
- Assay Mixture: Prepare a reaction mixture containing the isolated mitochondria/membranes, a suitable buffer, and substrates for the reverse reaction of ATP synthase (ATP).
- Initiation of Reaction: Initiate the reaction by adding ATP.

- Measurement: Measure the rate of ATP hydrolysis by quantifying the production of ADP or inorganic phosphate over time, either through coupled enzyme assays or colorimetric methods.
- Inhibition Assay: Perform the assay in the presence of varying concentrations of **17-Hydroxyventuricidin A** to determine its IC₅₀ value.

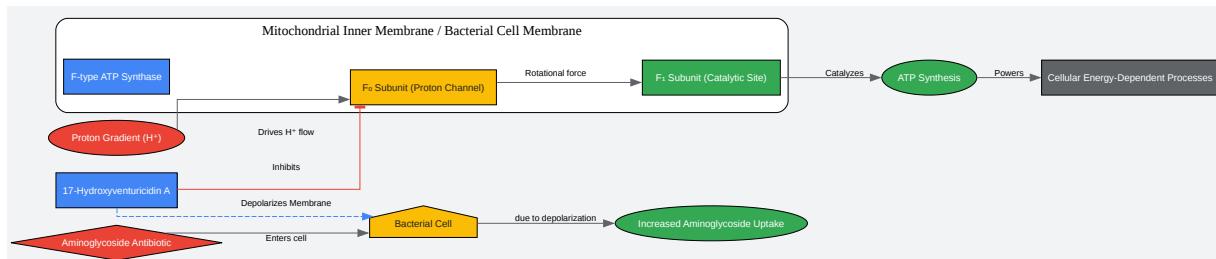
Cytotoxicity Assay (MTT Assay)

The cytotoxicity of **17-Hydroxyventuricidin A** against mammalian cell lines can be assessed using the MTT assay.

- Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **17-Hydroxyventuricidin A** for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO, isopropanol).
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

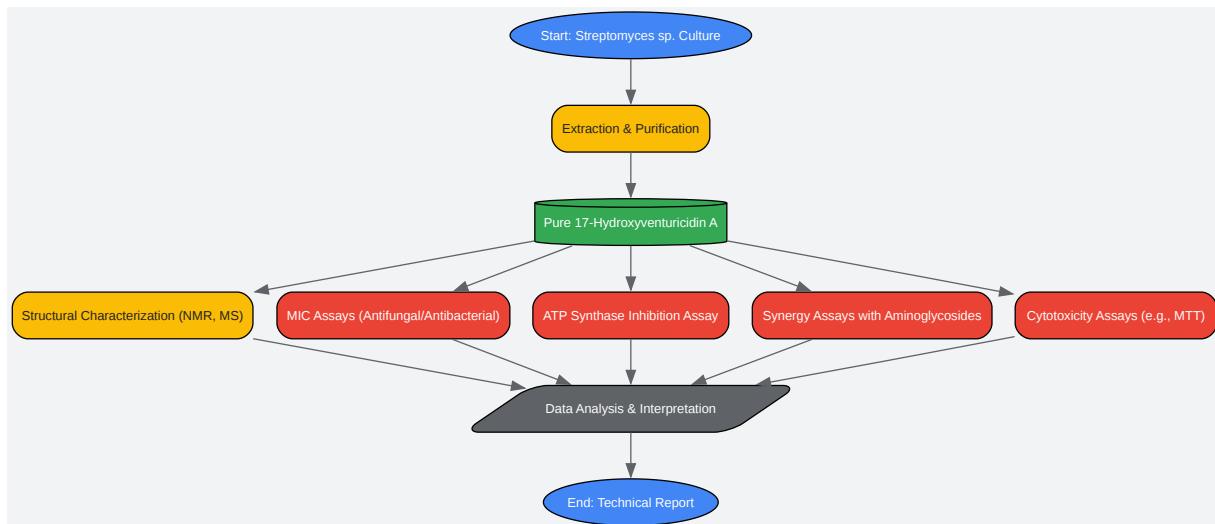
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of **17-Hydroxyventuricidin A** and a general workflow for its biological evaluation.



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Figure 1. Mechanism of ATP synthase inhibition by **17-Hydroxyventuricidin A**.



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Figure 2. General experimental workflow for the study of **17-Hydroxyventuricidin A**.

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